molecular formula C10H12N2O4 B1375625 3-Amino-3-(4-nitrophenyl)butanoic acid CAS No. 1270410-82-6

3-Amino-3-(4-nitrophenyl)butanoic acid

Cat. No.: B1375625
CAS No.: 1270410-82-6
M. Wt: 224.21 g/mol
InChI Key: UARPLVHWZJYCSD-UHFFFAOYSA-N
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Description

3-Amino-3-(4-nitrophenyl)butanoic acid is an organic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.22 g/mol It is characterized by the presence of an amino group, a nitrophenyl group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-nitrophenyl)butanoic acid typically involves the nitration of a suitable precursor followed by amination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-nitrophenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(4-nitrophenyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-nitrophenyl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds and ionic interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(4-nitrophenyl)butanoic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry .

Properties

IUPAC Name

3-amino-3-(4-nitrophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-10(11,6-9(13)14)7-2-4-8(5-3-7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARPLVHWZJYCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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